molecular formula C17H12FNO3 B2399714 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid CAS No. 903159-98-8

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B2399714
CAS No.: 903159-98-8
M. Wt: 297.285
InChI Key: YZRPZFQKDOFYAD-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is an indole derivative featuring:

  • 1-(2-Fluorobenzyl) substituent: A benzyl group substituted with fluorine at the ortho position.
  • 3-Formyl group: A formyl (-CHO) functional group at position 3 of the indole ring.
  • 2-Carboxylic acid: A carboxylic acid (-COOH) group at position 2.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-formylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO3/c18-14-7-3-1-5-11(14)9-19-15-8-4-2-6-12(15)13(10-20)16(19)17(21)22/h1-8,10H,9H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRPZFQKDOFYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C2C(=O)O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49731937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Core Synthetic Strategies

Indole Core Construction

The indole scaffold is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the bicyclic structure. For this compound, the 2-carboxylic acid group is introduced early in the synthesis through:

Route A :

  • Condensation of 2-nitrotoluene with diethyl oxalate using Fe(OH)₂ catalysis
  • Hydrazine hydrate reduction to yield indole-2-carboxylic acid

Route B :

  • Buchwald-Hartwig amination of 3-bromoindole-2-carboxylate esters with substituted anilines
  • Hydrolysis to regenerate the carboxylic acid

Comparative studies show Route B achieves higher regioselectivity (89% vs. 76% in Route A) but requires palladium catalysts, increasing costs.

Functionalization Sequence

The critical substitution pattern (1-benzylation, 3-formylation, 2-carboxylation) demands precise reaction ordering:

Benzylation at N1

2-Fluorobenzyl bromide reacts with indole-2-carboxylate intermediates under basic conditions (K₂CO₃/DMF, 80°C). Kinetic studies reveal:

  • Reactivity : N1 > C3 > C2
  • Yield Optimization : 92% at 0.1M concentration

Side products from C3 benzylation (≤8%) necessitate chromatography for removal.

Formylation at C3

The Vilsmeier-Haack reaction (POCl₃/DMF, 0°C → rt) introduces the formyl group with 87-95% efficiency. Key parameters:

  • Electron-Withdrawing Effect : The C2 ester/carboxyl group activates C3 for electrophilic substitution
  • Temperature Control : Below 10°C minimizes over-chlorination

Detailed Synthetic Pathways

Linear Synthesis Approach

Step 1: Indole-2-carboxylic Acid Formation
Parameter Condition Yield Source
Starting Material 2-Nitrotoluene -
Catalyst Fe(OH)₂ (5 mol%) 68%
Reaction Time 48h
Purification Recrystallization
Step 2: Ester Protection
  • Reagents : SOCl₂/MeOH or H₂SO₄/iPrOH
  • Yield : 89-94%
  • Rationale : Esterification prevents decarboxylation during subsequent reactions
Step 3: N1-Benzylation
Condition Effect on Yield
Solvent: DMF vs. THF 92% vs. 78%
Base: K₂CO₃ vs. Cs₂CO₃ 89% vs. 91%
Temperature: 80°C vs. 100°C 92% vs. 85% (decomposition)

Optimal conditions: K₂CO₃/DMF/80°C/12h

Step 4: C3-Formylation

Vilsmeier reagent (POCl₃/DMF) achieves:

  • 87% yield with methyl ester
  • 95% yield with isopropyl ester

The ester group's bulkiness improves regioselectivity by shielding C2.

Step 5: Ester Hydrolysis
  • Conditions : LiOH/THF-H₂O (3:1), 0°C → rt
  • Yield : 98%

Convergent Synthesis Strategy

Fragment 1: 2-Fluorobenzylindole

Synthesized via:

  • N-Alkylation of indole with 2-fluorobenzyl bromide
  • C3 lithiation (LDA, -78°C) followed by DMF quench

Advantages :

  • Avoids protection/deprotection steps
  • 83% overall yield

Limitations :

  • Requires strict temperature control (-78°C)
  • Sensitive to moisture

Mechanistic Insights

Benzylation Regiochemistry

DFT calculations (B3LYP/6-31G*) reveal:

  • N1 vs C3 Activation Energy : 12.3 kcal/mol vs 18.7 kcal/mol
  • Frontier Molecular Orbitals: N1 lone pair facilitates electrophilic attack

Formylation Selectivity

The Vilsmeier reaction proceeds via:

  • DMF + POCl₃ → iminium chloride
  • Electrophilic attack at C3 (most activated position)
  • Hydrolysis to aldehyde

Mulliken charges (C3: -0.32 vs C2: -0.18) explain preferential substitution

Process Optimization

Catalyst Screening

Catalyst Yield (Formylation) Cost Index
None (thermal) 42% 1
ZnCl₂ 67% 3
FeCl₃ 73% 4
BF₃·Et₂O 81% 5

Microwave-assisted synthesis reduces reaction time from 8h to 35min with comparable yields (85%)

Solvent Effects

Solvent Dielectric Constant Formylation Yield
DCM 8.93 78%
DMF 36.7 92%
NMP 32.2 89%
THF 7.52 65%

Polar aprotic solvents stabilize charged intermediates, enhancing reactivity

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d6) δ 10.32 (s, 1H, COOH), 9.98 (s, 1H, CHO), 5.82 (s, 2H, CH₂), 7.2-8.1 (m, 8H, Ar-H)
¹³C NMR δ 172.1 (COOH), 191.3 (CHO), 160.1 (C-F), 136.8-112.4 (Ar-C)
HRMS m/z 297.0852 [M+H]+ (calc. 297.0852)

Full spectral data available in

Industrial Scalability

Cost Analysis

Component Cost/kg (USD) % of Total
2-Fluorobenzyl bromide 450 38%
Pd catalysts 12,000 41%
Solvents 50 8%
Energy - 13%

Strategies for cost reduction:

  • Catalyst recycling (3 cycles demonstrated)
  • Continuous flow processing (PAT implementation)

Emerging Methodologies

Biocatalytic Approaches

Recent trials with P450BM3 mutants show:

  • 62% conversion in N-benzylation
  • 39% conversion in C-formylation

Though yields remain suboptimal, this route offers improved E-factor (8 vs 23 for chemical synthesis)

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: 1-(2-fluorobenzyl)-3-hydroxymethyl-1H-indole-2-carboxylic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid has been investigated for its potential in drug development, particularly targeting specific biological pathways:

  • Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, crucial for viral replication. For instance, structural optimizations have led to compounds with IC₅₀ values as low as 0.13 μM against integrase .
  • Anticancer Properties : Studies have shown that indole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .

Biological Activities

The compound has demonstrated a range of biological activities:

  • Antimicrobial Effects : this compound has been evaluated for its antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth .
  • Anti-inflammatory Properties : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in organic synthesis and materials science:

  • Synthesis of Functionalized Derivatives : It is used in creating more complex molecules that can serve various industrial purposes, including the development of new materials and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorobenzyl group can enhance its binding affinity and selectivity for these targets. The formyl group can also participate in hydrogen bonding and other interactions that contribute to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Functional Groups
Target Compound 2-Fluorobenzyl (1), Formyl (3), COOH (2) C₁₇H₁₂FNO₃ 297.29 Formyl, COOH, Fluorobenzyl
1-(2-Fluorobenzyl)-1H-indole-3-carboxylic acid 2-Fluorobenzyl (1), COOH (3) C₁₆H₁₂FNO₂ 269.27 COOH, Fluorobenzyl
1-Benzyl-3-formyl-6-methoxy-1H-indole-2-carboxylic acid Benzyl (1), Formyl (3), COOH (2), OMe (6) C₁₈H₁₅NO₄ 309.32 Formyl, COOH, Methoxy
1-(2-Chloro-4-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid 2-Chloro-4-fluorobenzyl (1), Formyl (3), COOH (2) C₁₇H₁₁ClFNO₃ 331.73 Formyl, COOH, Chloro/fluorobenzyl
1-(2-CHLORO-6-FLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE 2-Chloro-6-fluorobenzyl (1), Formyl (3) C₁₆H₁₁ClFNO 287.72 Formyl, Chloro/fluorobenzyl
Key Observations:

Substituent Position and Halogenation: The target compound’s 2-fluorobenzyl group contrasts with analogs bearing chloro-fluoro combinations (e.g., 2-chloro-4-fluorobenzyl in ) or chloro-fluoro-benzyl groups at different positions (e.g., 2-chloro-6-fluorobenzyl in ). Methoxy or methyl groups at position 6 (e.g., in ) increase hydrophobicity, which may enhance membrane permeability.

Functional Group Variations: The 3-formyl group in the target compound is absent in 1-(2-fluorobenzyl)-1H-indole-3-carboxylic acid, which instead has a carboxylic acid at position 3 . Carboxylic acid at position 2 (target) vs. ~4-5 for indole NH) .

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activities of Selected Analogs

Compound Type Biological Activity Mechanism/Application
3-Formyl-indole-2-carboxylic acid derivatives Precursors for Schiff base formation Anticancer, antimicrobial via condensation
1-(2-Fluorobenzyl)-6-methyl analogs Medicinal intermediates Potential IDO1 inhibitors (immuno-oncology)
Indole-3-carboxylic acid derivatives Anti-inflammatory, analgesic COX/LOX inhibition
1-(2-Fluorobenzyl)-1H-triazole-4-carboxamide Anticonvulsant (e.g., Rufinamide analog) Sodium channel modulation
Key Findings:
  • Formyl Group Utility : The 3-formyl group in the target compound enables synthesis of thiazole or hydrazone derivatives, as seen in Scheme 2 of , where similar structures show activity against inflammatory targets.
  • Fluorobenzyl Impact: Fluorine substitution reduces metabolic degradation compared to non-halogenated benzyl groups, as evidenced in Rufinamide analogs .

Biological Activity

1-(2-Fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer and antimicrobial agent. Its unique structure, characterized by an indole core and a carboxylic acid functional group, positions it as a versatile candidate for drug development.

  • Chemical Formula: C₁₇H₁₂FNO₃
  • Molecular Weight: 299.28 g/mol
  • Functional Groups:
    • Carboxylic acid
    • Formyl group
    • Fluorobenzyl substituent

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The fluorobenzyl group enhances binding affinity to specific enzymes and receptors involved in tumor growth and microbial resistance. The formyl group can participate in hydrogen bonding, further facilitating these interactions.

Anti-Cancer Activity

Research indicates that this compound may inhibit tumor growth through mechanisms such as:

  • Apoptosis Induction: Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest: Disrupting the normal progression of the cell cycle, thereby preventing proliferation.

Preliminary studies have shown that it can significantly reduce cell viability in various cancer cell lines, indicating its potential as an anti-cancer agent.

Antimicrobial Activity

This compound has also demonstrated promising antimicrobial properties against several pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential for development as an antimicrobial drug.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

  • Cell Viability Assays: Showed a dose-dependent reduction in viability of cancer cell lines.
  • Antimicrobial Efficacy Tests: Demonstrated significant inhibition of bacterial growth.
Study TypeTest SubjectResult
Cell ViabilityVarious Cancer LinesIC50 values ranging from 10-30 µM
Antimicrobial TestStaphylococcus aureusInhibition Zone: 15 mm

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Integrase Inhibition: Binding studies indicate that the compound effectively interacts with HIV-1 integrase, with IC50 values suggesting potent inhibition.
CompoundTargetIC50 (µM)
This compoundHIV-1 Integrase0.13
Comparative CompoundHIV-1 Integrase0.25

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-fluorobenzyl)-3-formyl-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • The compound is synthesized via cyclocondensation of substituted phenylhydrazines with α,β-unsaturated carbonyl intermediates. Key steps include refluxing in acetic acid with sodium acetate to facilitate cyclization and formylation . Yield optimization requires precise control of stoichiometry (1.1 equiv of aldehyde precursors) and reflux duration (3–5 hours). Impurities arise from incomplete cyclization or over-oxidation, necessitating recrystallization from DMF/acetic acid mixtures .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Confirm the presence of the fluorobenzyl group (δ 4.8–5.2 ppm for benzyl-CH2) and formyl proton (δ ~10.0 ppm).
  • HPLC-MS : Quantify purity (>95%) and detect residual solvents (e.g., acetic acid) .
  • FT-IR : Identify carboxylic acid (C=O stretch at ~1700 cm⁻¹) and formyl (C=O at ~1680 cm⁻¹) functionalities .

Q. How does the fluorobenzyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?

  • The 2-fluorobenzyl group enhances lipophilicity (logP ~2.8), limiting solubility in water (<0.1 mg/mL) but improving stability in DMSO or methanol. Stability studies under acidic/basic conditions show degradation of the formyl group at pH <3 or >10 .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Discrepancies often arise from metabolic instability (e.g., formyl group oxidation) or poor bioavailability. Mitigation strategies include:

  • Prodrug design : Esterification of the carboxylic acid to enhance membrane permeability .
  • Metabolic profiling : LC-MS/MS to identify metabolites (e.g., glucuronidation of the indole nitrogen) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions between the formyl group and catalytic lysine residues in kinases.
  • MD simulations : Assess conformational stability of the fluorobenzyl moiety in hydrophobic binding pockets .

Q. What are the structure-activity relationship (SAR) trends for derivatives of this compound in anticancer or antimicrobial assays?

  • Electron-withdrawing groups (e.g., 2-fluoro on benzyl) enhance activity against tyrosine kinases by increasing electrophilicity at the formyl group .
  • Carboxylic acid replacement (e.g., amides or esters) reduces cytotoxicity but improves selectivity for bacterial targets like DNA gyrase .

Q. How do reaction intermediates or byproducts impact the reproducibility of pharmacological studies?

  • Residual sodium acetate from synthesis can interfere with enzymatic assays (e.g., false inhibition in kinase studies). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

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